molecular formula C17H17ClN4O4 B5127828 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5127828
M. Wt: 376.8 g/mol
InChI Key: YZKHNZSEUGCODI-UHFFFAOYSA-N
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Description

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two nitrophenyl groups and a chlorophenyl group attached to a piperazine ring

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4/c18-17-6-5-16(22(25)26)11-13(17)12-19-7-9-20(10-8-19)14-1-3-15(4-2-14)21(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKHNZSEUGCODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-nitrophenyl)piperazine with 2-chloro-5-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Various oxidized forms of the nitrogen atoms, potentially leading to the formation of nitroso or nitro derivatives.

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: A simpler derivative with only one nitrophenyl group.

    1-Methyl-4-(4-nitrophenyl)piperazine: Contains a methyl group instead of the chlorophenyl group.

    2-Chloro-5-nitrobenzyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrophenyl and chlorophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

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